molecular formula C8H15NO2 B568572 Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) CAS No. 115614-51-2

Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)

Cat. No.: B568572
CAS No.: 115614-51-2
M. Wt: 157.213
InChI Key: ITBIIJTXOBWJPI-KNVOCYPGSA-N
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Description

Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) is a chemical compound with the molecular formula C10H19NO2 It is a derivative of morpholine, characterized by the presence of acetyl and dimethyl groups at specific positions on the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) typically involves the acetylation of 2,6-dimethylmorpholine. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed under reflux conditions to ensure complete acetylation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or deacetylated morpholine derivatives.

Scientific Research Applications

Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and dimethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, lacking the acetyl and dimethyl groups.

    4-Acetylmorpholine: A derivative with only the acetyl group.

    2,6-Dimethylmorpholine: A derivative with only the dimethyl groups.

Uniqueness

Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) is unique due to the combination of acetyl and dimethyl groups, which can confer distinct chemical and biological properties. This combination can enhance its reactivity and specificity in various applications compared to its simpler analogs.

Properties

CAS No.

115614-51-2

Molecular Formula

C8H15NO2

Molecular Weight

157.213

IUPAC Name

1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethanone

InChI

InChI=1S/C8H15NO2/c1-6-4-9(8(3)10)5-7(2)11-6/h6-7H,4-5H2,1-3H3/t6-,7+

InChI Key

ITBIIJTXOBWJPI-KNVOCYPGSA-N

SMILES

CC1CN(CC(O1)C)C(=O)C

Synonyms

Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)

Origin of Product

United States

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